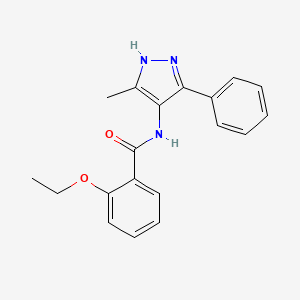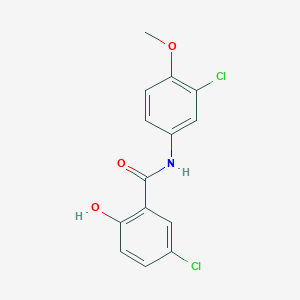
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes chloro, methoxy, and hydroxy functional groups attached to a benzamide core. It has been studied for its biological activities, particularly in the context of its effects on Mycobacterium tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-chloro-4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro groups could result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide exerts its effects involves the depletion of intracellular thiols in Mycobacterium tuberculosis. This compound forms covalent adducts with free thiols, leading to dysregulation of redox homeostasis and ultimately bacterial cell death. The formation of a disulfide bond between the compound and reduced glutathione has been observed, supporting this mechanism .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide (AC2P36): This compound also targets Mycobacterium tuberculosis by depleting intracellular thiols and has shown similar pH-selective activity.
3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide: A structurally related compound with similar functional groups.
Uniqueness
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively kill Mycobacterium tuberculosis at acidic pH by targeting thiol homeostasis sets it apart from other compounds .
Propiedades
Número CAS |
634186-50-8 |
|---|---|
Fórmula molecular |
C14H11Cl2NO3 |
Peso molecular |
312.1 g/mol |
Nombre IUPAC |
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-13-5-3-9(7-11(13)16)17-14(19)10-6-8(15)2-4-12(10)18/h2-7,18H,1H3,(H,17,19) |
Clave InChI |
NNCRZZGONOMERZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


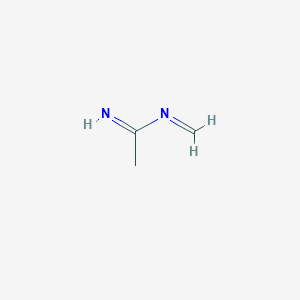
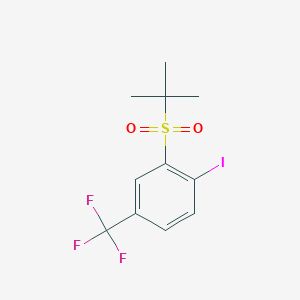
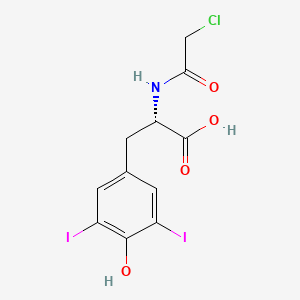

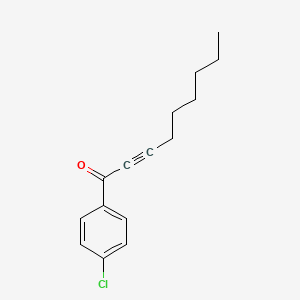

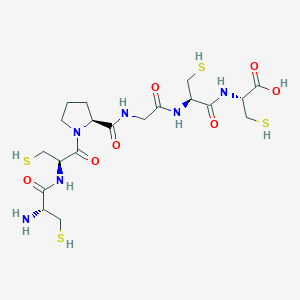
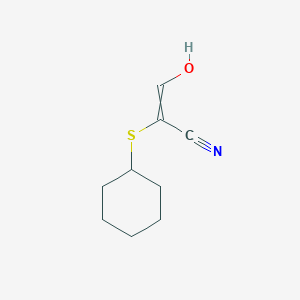
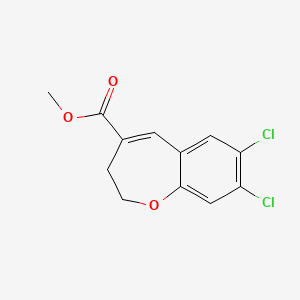
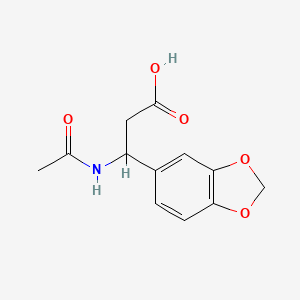
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
